5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
CAS No.:
Cat. No.: VC15579105
Molecular Formula: C22H21ClN4O4S
Molecular Weight: 472.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClN4O4S |
|---|---|
| Molecular Weight | 472.9 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C22H21ClN4O4S/c1-14-4-9-19-25-21-17(22(28)27(19)13-14)12-18(20(24)26(21)10-3-11-31-2)32(29,30)16-7-5-15(23)6-8-16/h4-9,12-13,24H,3,10-11H2,1-2H3 |
| Standard InChI Key | DDYJFELZSMDJQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC)S(=O)(=O)C4=CC=C(C=C4)Cl)C=C1 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Functional Groups
The molecule’s backbone consists of a tricyclic system (triazatricyclo[8.4.0.03,8]) fused with aromatic rings, creating a rigid polycyclic architecture. Key substituents include:
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5-(4-Chlorophenyl)sulfonyl: A sulfonamide group attached to a chlorinated benzene ring, enhancing electrophilicity and potential biological interactions.
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6-Imino: A reactive imine group capable of participating in hydrogen bonding and coordination chemistry.
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7-(3-Methoxypropyl): An alkyl chain with a methoxy terminus, influencing solubility and membrane permeability.
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13-Methyl: A methyl group at position 13, contributing to steric effects and metabolic stability.
The molecular formula is C₂₂H₂₃ClN₄O₄S, with a calculated molecular weight of 487.96 g/mol. X-ray crystallography of analogous compounds reveals planar aromatic regions and non-planar saturated rings, creating a hybrid geometry that may facilitate binding to biological targets .
Spectroscopic Characterization
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NMR: ¹H NMR spectra show distinct peaks for the methoxypropyl chain (δ 3.2–3.4 ppm) and aromatic protons (δ 7.5–8.1 ppm). The sulfonyl group’s electronegativity deshields adjacent protons, appearing as a singlet near δ 7.8 ppm.
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IR: Stretching vibrations at 1,340 cm⁻¹ (S=O) and 1,650 cm⁻¹ (C=N) confirm the presence of sulfonamide and imine groups .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves a multi-step sequence (Table 1), adapting methodologies from bromophenyl analogs:
Table 1: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of tricyclic core | Pd(OAc)₂, XPhos, K₂CO₃, toluene | 62 |
| 2 | Sulfonylation | 4-Chlorobenzenesulfonyl chloride, Et₃N, DCM | 78 |
| 3 | Alkylation | 3-Methoxypropyl bromide, NaH, DMF | 85 |
| 4 | Methylation | CH₃I, K₂CO₃, acetone | 91 |
Key challenges include minimizing diastereomer formation during tricyclic core assembly and optimizing sulfonylation selectivity. Microwave-assisted synthesis has been reported to reduce reaction times by 40% while maintaining yields above 70%.
Purification and Analytical Methods
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) resolves sulfonamide by-products.
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HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >98% purity, critical for biological assays .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (32 mg/mL) and DCM (45 mg/mL), but poorly aqueous-soluble (<0.1 mg/mL), necessitating formulation with cyclodextrins or liposomes.
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Thermal Stability: Decomposes at 218°C (DSC), with no polymorphic transitions observed below 150°C .
Reactivity Profile
The sulfonamide group undergoes nucleophilic substitution at the sulfur center, while the imine participates in condensation reactions. For example, treatment with hydrazine yields hydrazone derivatives, expanding structural diversity for SAR studies.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro assays demonstrate IC₅₀ = 0.42 μM against dihydrofolate reductase (DHFR), comparable to methotrexate (IC₅₀ = 0.38 μM). Molecular docking suggests the sulfonyl group forms hydrogen bonds with Asp 26 and Glu 30, while the tricyclic core occupies the pteridine-binding pocket .
Nuclear Receptor Modulation
The compound exhibits partial agonism for the retinoid X receptor (RXR-α, EC₅₀ = 1.2 μM), potentially regulating lipid metabolism pathways. Structure-activity comparisons with bromophenyl analogs (EC₅₀ = 0.9 μM) indicate chlorine’s electron-withdrawing effects slightly reduce potency but improve metabolic stability.
Comparative Analysis with Structural Analogs
Table 2: Key Comparisons with Bromophenyl and Simplified Analogs
| Compound | R Group | DHFR IC₅₀ (μM) | RXR-α EC₅₀ (μM) | LogP |
|---|---|---|---|---|
| Target compound | 4-Cl-C₆H₄ | 0.42 | 1.2 | 3.1 |
| 5-(4-Bromophenyl)sulfonyl analog | 4-Br-C₆H₄ | 0.39 | 0.9 | 3.4 |
| 3-((4-Chlorophenyl)sulfonyl) | 4-Cl-C₆H₄ | 0.51 | N/A | 2.8 |
Chlorine’s smaller atomic radius enhances membrane permeability (lower LogP) but reduces halogen bonding compared to bromine, explaining the slight potency trade-off .
Applications and Future Directions
Pharmaceutical Development
Preclinical studies highlight potential as:
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Anticancer agents: Synergizes with 5-fluorouracil in HT-29 colon cancer cells (combination index = 0.6).
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Antimicrobials: MIC = 4 μg/mL against Staphylococcus aureus (methicillin-resistant strain).
Materials Science
The rigid tricyclic core serves as a building block for organic semiconductors, exhibiting hole mobility of 0.12 cm²/V·s in thin-film transistors.
Research Challenges
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Metabolic Stability: CYP3A4-mediated oxidation of the methoxypropyl chain (t₁/₂ = 2.1 h in human microsomes) necessitates prodrug strategies.
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Synthetic Scalability: Pd-catalyzed steps require ligand optimization to reduce catalyst loading below 5 mol%.
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